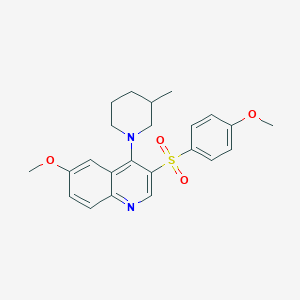
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as MSQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study on a similar quinoline compound, 2-sulfonylquinolone, revealed its key role in the synthesis of a broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been synthesized and characterized for their crystal structures and fluorescence properties, as demonstrated in a study involving the synthesis of multiple substituted quinolines starting from eugenol (Le et al., 2020).
Green Synthesis with Antibacterial Activity
Quinoxaline sulfonamides, synthesized from quinoxaline derivatives like 2-(4-methoxyphenyl)-quinoxaline, have shown promise as antibacterial agents against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Antitumor Activity
Quinoline derivatives, particularly those with certain side chains, have demonstrated DNA intercalative properties and antitumor activity, as highlighted in two studies focusing on fused tetracyclic quinolines (Yamato et al., 1989) (Yamato et al., 1990).
Chloride-Sensitive Fluorescent Indicators
The quinoline derivative SPQ and its analogs have been synthesized and characterized for their chloride-sensitive fluorescence properties, useful in biological applications (Krapf et al., 1988).
Zinc(II)-Specific Fluorescing Agents
Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, have been synthesized from a similar quinoline derivative, demonstrating potential in the study of biological zinc(II) (Mahadevan et al., 1996).
PDGF Receptor Tyrosine Kinase Inhibitors
Research on 3-substituted quinoline derivatives, including some with methoxy groups, has shown potent inhibition of PDGF receptor tyrosine kinase activity, important in the study of cell signaling and cancer (Maguire et al., 1994).
Novel Stable Fluorophore in Aqueous Media
6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, has been synthesized and explored for biomedical analysis (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-5-4-12-25(15-16)23-20-13-18(29-3)8-11-21(20)24-14-22(23)30(26,27)19-9-6-17(28-2)7-10-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLFGJIGPDWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

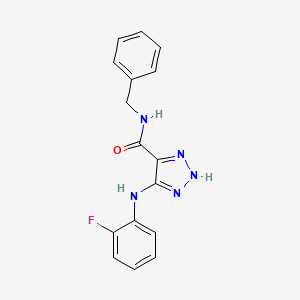

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)
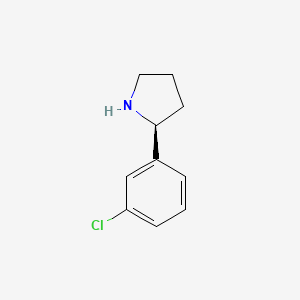
![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

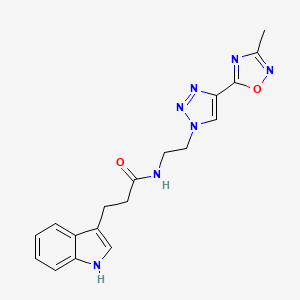
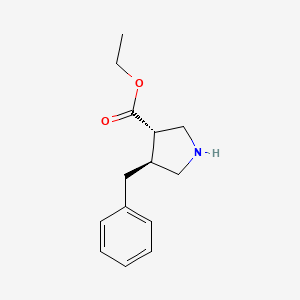

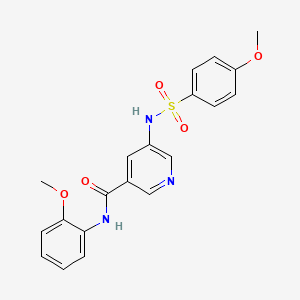
![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)